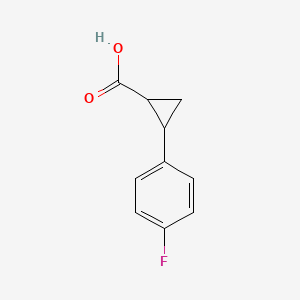

2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Overview

Description

The compound of interest, 2-(4-Fluorophenyl)cyclopropanecarboxylic acid, is a fluorinated cyclopropane derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of fluorinated cyclopropane derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, a method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another approach for synthesizing a related compound, cis-2-fluorocyclopropanecarboxylic acid, utilizes rhodium-catalyzed cyclopropanation of electron-deficient olefins . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring and the substituents' influence on the ring's conformation. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural insights are relevant for understanding the steric and electronic effects that substituents like the 4-fluorophenyl group might have on the cyclopropane core of the compound .

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is influenced by the ring strain and the nature of the substituents. The papers provided do not directly address the chemical reactions of this compound, but they do discuss reactions of structurally related compounds. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involves nucleophilic substitution reactions and ester hydrolysis . These types of reactions could be relevant when considering the functionalization of the carboxylic acid group or the introduction of substituents on the cyclopropane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are determined by their molecular structure. The crystal structures of inclusion compounds of cyclopropane dicarboxylic acid hosts with various guests reveal the importance of hydrogen bonding and molecular geometry in determining the compounds' solid-state properties . Although the specific physical and chemical properties of this compound are not detailed in the provided papers, the principles gleaned from these studies can be applied to predict its behavior in different environments, such as its solubility, melting point, and potential for forming inclusion complexes.

Scientific Research Applications

Alzheimer's Disease Research

2-(4-Fluorophenyl)cyclopropanecarboxylic acid derivatives, like CHF5074, have been evaluated for their effects on brain β-amyloid pathology and spatial memory in mouse models of Alzheimer's disease. These studies are significant as they provide insights into potential therapeutic approaches for Alzheimer's disease (Imbimbo et al., 2009).

Synthesis and Bioactivity

Research has also focused on synthesizing various derivatives of cyclopropanecarboxylic acid for their biological activities. This includes the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and their potential herbicidal and fungicidal activities (Tian et al., 2009). Additionally, derivatives like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide have been synthesized and studied for their structural properties (Zhou et al., 2021).

Insecticidal Activities

A significant application area of these compounds is in the field of insecticidal activities. Studies have shown that certain 2-fluorophenyl derivatives exhibit promising insecticidal properties against armyworms, which highlights their potential in agricultural applications (Shi et al., 2000).

Antimicrobial and Antioxidant Studies

Further research has explored the antimicrobial and antioxidant properties of lignan conjugates synthesized via cyclopropanation. These studies contribute to understanding the potential medicinal applications of these compounds (Raghavendra et al., 2016).

Physicochemical Properties

Understanding the physicochemical properties of fluoroalkyl-substituted cyclopropane derivatives is essential for their application in various fields. Studies have focused on synthesizing and analyzing the properties of these compounds to better understand their chemical behavior and potential applications (Chernykh et al., 2020).

properties

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJWMUZHTDQZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619024 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879324-64-8 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

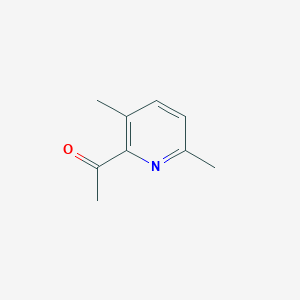

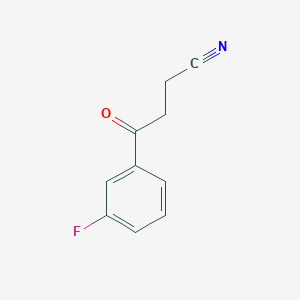

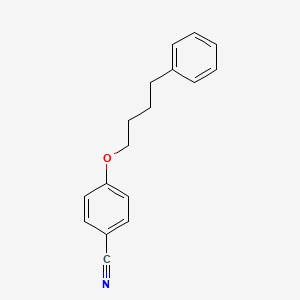

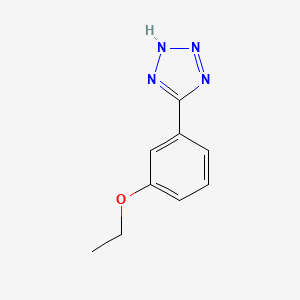

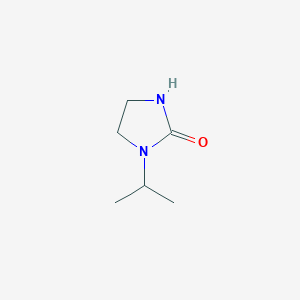

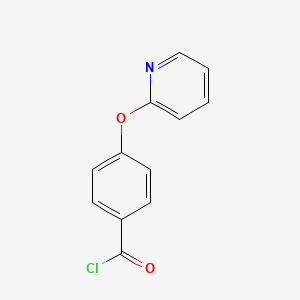

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)